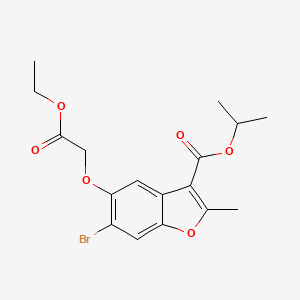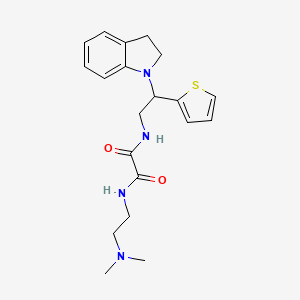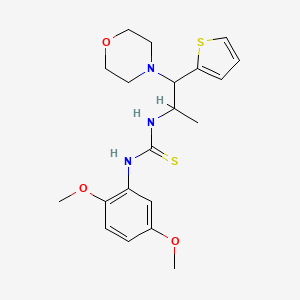
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that contains a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities .
Mode of Action
It is known that the antibacterial activity of similar compounds is determined by measuring the diameter of the inhibition zone , suggesting that these compounds may inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activities, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
The minimum inhibitory concentration (mic) is often used to measure the effectiveness of antimicrobial compounds , which can give some insight into the bioavailability of the compound.
Result of Action
Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have antimicrobial effects.
Action Environment
The electrochemically anticorrosive behavior of similar compounds has been studied , suggesting that environmental factors such as pH and temperature may influence the action of this compound.
Preparation Methods
The synthesis of 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, amines, and substituted phenols.
Scientific Research Applications
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new drugs due to its biological activity.
Industry: Used in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol include:
4-chloro-2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a phenyl group instead of a methyl group.
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Lacks the chloro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGWLRIAHNQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)
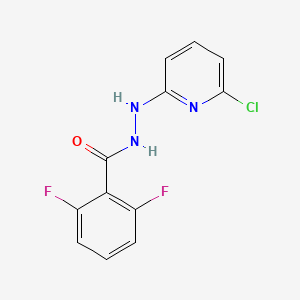

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
![Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
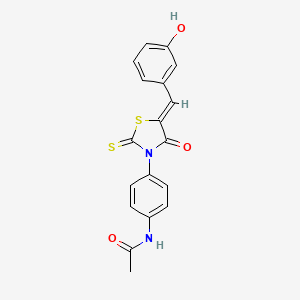
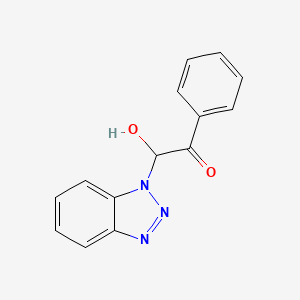
![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
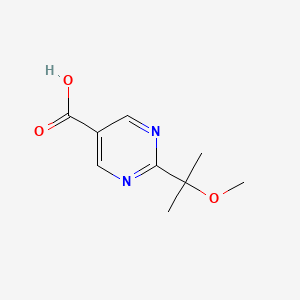
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
